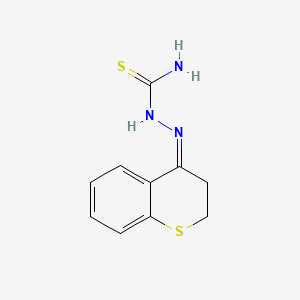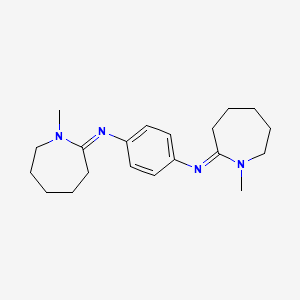
N,N'-Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)-1,4-benzenediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)-1,4-benzenediamine is a complex organic compound with a molecular formula of C20H30N4. This compound is characterized by its unique structure, which includes two hexahydro-1-methyl-2H-azepin-2-ylidene groups attached to a 1,4-benzenediamine core. It is primarily used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)-1,4-benzenediamine typically involves the reaction of 1,4-benzenediamine with hexahydro-1-methyl-2H-azepin-2-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as an acid catalyst and an organic solvent like toluene. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of N,N’-Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)-1,4-benzenediamine involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)-1,4-benzenediamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where one of the azepin-2-ylidene groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in an inert atmosphere to prevent unwanted side reactions.
Substitution: Various nucleophiles such as amines or thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N’-Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)-1,4-benzenediamine oxide, while reduction could produce a partially reduced derivative.
Wissenschaftliche Forschungsanwendungen
N,N’-Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)-1,4-benzenediamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and polymers due to its unique structural properties.
Wirkmechanismus
The mechanism by which N,N’-Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)-1,4-benzenediamine exerts its effects involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, its bioactive properties may be attributed to its ability to interact with biological macromolecules, disrupting their normal function and leading to antimicrobial or therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)-1,2-benzenediamine
- N,N’-Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)-1,3-benzenediamine
Uniqueness
N,N’-Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)-1,4-benzenediamine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to its isomers, it exhibits different reactivity and stability, making it particularly valuable in certain applications such as catalysis and material science.
Eigenschaften
CAS-Nummer |
84859-24-5 |
|---|---|
Molekularformel |
C20H30N4 |
Molekulargewicht |
326.5 g/mol |
IUPAC-Name |
1-methyl-N-[4-[(1-methylazepan-2-ylidene)amino]phenyl]azepan-2-imine |
InChI |
InChI=1S/C20H30N4/c1-23-15-7-3-5-9-19(23)21-17-11-13-18(14-12-17)22-20-10-6-4-8-16-24(20)2/h11-14H,3-10,15-16H2,1-2H3 |
InChI-Schlüssel |
GQYBRDLCYUBXOM-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCCCC1=NC2=CC=C(C=C2)N=C3CCCCCN3C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


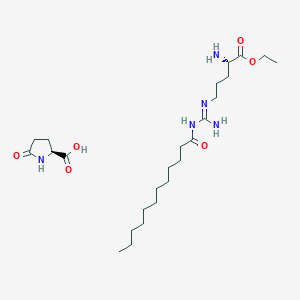

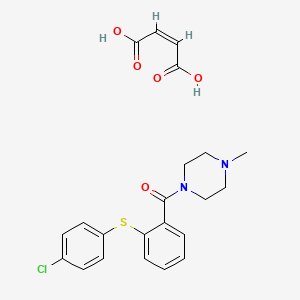
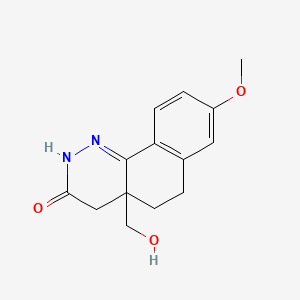
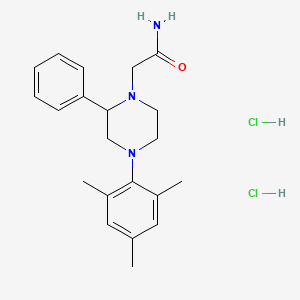
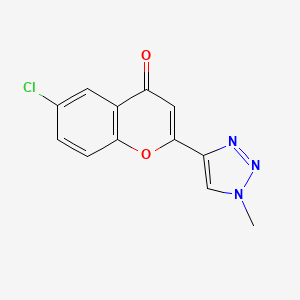



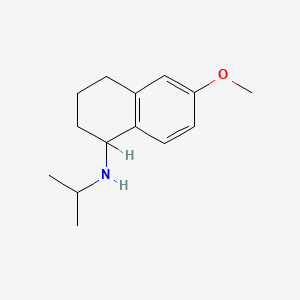

![2-Methoxyethyl 4-[[2-(acetylamino)-4-[bis(2-hydroxyethyl)amino]-5-ethoxyphenyl]azo]-3-cyano-5-nitrobenzoate](/img/structure/B12721343.png)

